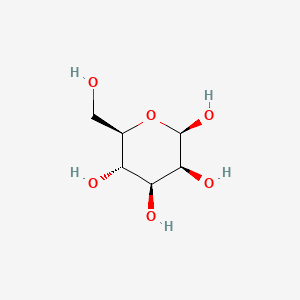

beta-D-Mannopyranose

Description

beta-D-Mannose is a natural product found in Symphytum tuberosum with data available.

See also: Acemannan (monomer of); Davanat (monomer of); Konjac mannan (monomer of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of beta-D-Mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereochemical properties of beta-D-mannopyranose, a crucial monosaccharide in various biological processes. The document details its conformational analysis, quantitative structural data, experimental protocols for its characterization, and its role in key metabolic pathways.

Structure and Stereochemistry of this compound

This compound is a hexopyranose, a six-membered ring structure, and an epimer of glucose at the C-2 position.[1] The "beta" designation indicates that the anomeric hydroxyl group at C-1 is in the equatorial position in the most stable chair conformation.[2] This stereochemistry is critical for its recognition by enzymes and its role in the formation of complex glycans.[3]

The pyranose ring of this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.[2] In this conformation, the substituents on the ring carbons can be either in axial or equatorial positions. The stability of the chair conformation is influenced by the steric hindrance between these substituents. For this compound, the hydroxyl groups are positioned to minimize steric strain, contributing to its overall stability.[4]

Conformational Analysis

The most stable chair conformation of this compound is the ⁴C₁ form. In this conformation, the bulky hydroxymethyl group at C-5 is in the equatorial position, which is energetically favorable. The anomeric hydroxyl group at C-1 is also in the equatorial position, defining it as the beta anomer. The hydroxyl group at C-2, which distinguishes mannose from glucose, is in the axial position. The remaining hydroxyl groups at C-3 and C-4 are in equatorial and axial positions, respectively.[2][5]

Quantitative Structural Data

The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The following table summarizes the unit cell parameters from a reported crystal structure. While a detailed list of all bond lengths and angles is extensive, these crystallographic parameters provide the foundational data for deriving such information.

| Crystal Parameter | Value[6] |

| Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 5.577 Å |

| b | 7.5481 Å |

| c | 18.060 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Experimental Protocols

The structural elucidation of this compound relies on several key experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Anomeric Characterization

NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration and conformational details of carbohydrates in solution.

Protocol for ¹H and ¹³C NMR of this compound:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H NMR or dioxane for ¹³C NMR, for chemical shift calibration.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The anomeric proton (H-1) of this compound typically appears as a doublet around 4.8-5.0 ppm with a small coupling constant (J₁,₂ < 2 Hz) due to the equatorial-axial relationship with H-2.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200 ppm, and a larger number of scans due to the lower natural abundance of ¹³C.

-

The anomeric carbon (C-1) of this compound resonates at approximately 94-96 ppm.

-

-

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can aid in confirming assignments.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H spectrum to determine the relative proportions of anomers if both are present.

-

Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.

-

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the precise atomic coordinates of a molecule in its crystalline state, offering definitive information about bond lengths, bond angles, and conformation.

Protocol for Single-Crystal X-ray Diffraction of this compound:

-

Crystallization:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step.[7]

-

A common method is slow evaporation of a saturated solution. Various solvent systems can be screened, such as ethanol/water or acetone/water mixtures.

-

-

Crystal Mounting:

-

Carefully select a well-formed, single crystal under a microscope.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to capture the diffraction pattern.[8]

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Scale and merge the data from different images to create a unique set of reflection data.

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically used.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.

-

-

Structure Validation and Analysis:

-

Validate the final crystal structure using software tools to check for geometric reasonability and consistency with the experimental data.

-

Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Signaling Pathways and Metabolic Roles

This compound is a central molecule in several critical metabolic and signaling pathways, most notably in N-linked glycosylation and mannose metabolism.

Mannose Metabolism

Mannose can be derived from glucose or obtained from the diet. Once inside the cell, it is phosphorylated and can either enter the glycolysis pathway or be activated for use in glycosylation.[1][9]

N-Linked Glycosylation Pathway

N-linked glycosylation is a crucial post-translational modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus. Mannose is a key component of the precursor oligosaccharide that is transferred to nascent proteins.[10][11]

Experimental Workflow for Studying Glycosylation

The study of this compound's role in glycosylation often involves a series of interconnected experimental procedures.

References

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. physiol.uzh.ch [physiol.uzh.ch]

- 3. Molecular and crystal structures of N-aryl-beta-D-glycopyranosylamines from mannose and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H12O6 | CID 439680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 11. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

The Central Role of β-D-Mannopyranose in Glycoprotein Biology: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the critical functions of mannose in glycoprotein (B1211001) synthesis, protein quality control, lysosomal targeting, and cellular recognition, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Abstract

β-D-Mannopyranose, a C-2 epimer of glucose, is a monosaccharide of paramount importance in cellular biology, particularly in the post-translational modification of proteins through glycosylation.[1] Its incorporation into N-linked and O-linked glycans profoundly influences protein folding, stability, trafficking, and function.[2] This technical guide provides a comprehensive overview of the multifaceted biological roles of β-D-Mannopyranose in glycoproteins. It delves into the metabolic pathways of mannose activation, its sequential addition in the endoplasmic reticulum and Golgi apparatus, and its critical function in the quality control of newly synthesized proteins. Furthermore, this document details the mannose-6-phosphate (B13060355) dependent pathway for lysosomal enzyme targeting and the role of mannose-terminating glycans in cellular recognition by mannose receptors. Aimed at researchers, scientists, and drug development professionals, this guide summarizes key quantitative data, provides detailed experimental protocols for studying mannosylation, and utilizes diagrams to illustrate complex signaling and metabolic pathways.

Introduction: The Significance of Mannose in Glycobiology

Glycosylation is one of the most common and complex post-translational modifications, with a majority of secreted and cell-surface proteins being glycosylated.[3] Mannose is a key constituent of these glycan structures, particularly in N-linked glycosylation, where it forms a central part of the core glycan structure.[4] The precise arrangement and modification of mannose residues within a glycoprotein's oligosaccharide chains can dictate its fate, from ensuring its correct three-dimensional conformation to mediating its interaction with other molecules and its ultimate subcellular localization. Dysregulation in mannose metabolism or its incorporation into glycoproteins is associated with severe human diseases, including Congenital Disorders of Glycosylation (CDGs).[2] A thorough understanding of the biological roles of β-D-Mannopyranose is therefore crucial for advancements in disease diagnosis, and the development of novel therapeutics.[5]

Biosynthesis and Metabolism of Mannose for Glycosylation

The journey of mannose from its availability in the cellular environment to its incorporation into a glycoprotein involves a series of enzymatic steps. Cells can either synthesize mannose from glucose or utilize exogenous mannose.[2]

Metabolic Activation of Mannose

Upon entering the cell, D-mannose is phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P).[2] Man-6-P stands at a metabolic crossroads. While a significant portion is isomerized to fructose-6-phosphate (B1210287) by mannose phosphate (B84403) isomerase (MPI) to enter glycolysis, a smaller but vital fraction is committed to glycosylation pathways.[6] For incorporation into glycans, Man-6-P is first converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2).[2] Subsequently, GDP-mannose pyrophosphorylase (GMPP) activates Man-1-P using GTP to form GDP-mannose, a key sugar donor for glycosylation.[2] Another critical activated mannose donor, dolichol-phosphate-mannose (Dol-P-Man), is synthesized from GDP-mannose and dolichol-phosphate on the cytosolic face of the endoplasmic reticulum (ER).[7]

Quantitative Contribution of Exogenous Mannose

Studies using stable isotope labeling have provided quantitative insights into the sources of mannose for N-glycan synthesis.

| Cell Type | Exogenous Mannose Concentration | Contribution of Exogenous Mannose to N-glycan Mannose | Reference |

| Normal human fibroblasts | 50 μM | 25-30% | [8] |

| MPI-deficient CDG fibroblasts | 50 μM | 80% | [8] |

| Control fibroblasts | 1 mM | Can completely replace glucose-derived mannose | [6] |

The Role of Mannose in N-Linked Glycosylation and Protein Quality Control

N-linked glycosylation is a fundamental process that attaches a complex oligosaccharide to asparagine residues of nascent polypeptide chains in the ER. Mannose is a central component of this oligosaccharide precursor.

Assembly of the Dolichol-Linked Oligosaccharide Precursor

The synthesis of the N-glycan precursor (Glc₃Man₉GlcNAc₂) occurs on the lipid carrier dolichol phosphate, starting on the cytosolic side of the ER and completed within the ER lumen. The first seven sugar residues, including five mannose residues, are added on the cytosolic side, with GDP-mannose serving as the direct donor for these mannose units.[2] The Man₅GlcNAc₂-PP-dolichol intermediate is then flipped into the ER lumen, where the remaining four mannose residues and three glucose residues are added, using Dol-P-Man and dolichol-P-glucose as donors, respectively.

The Calnexin (B1179193)/Calreticulin Cycle: A Mannose-Dependent Quality Control System

Once the full Glc₃Man₉GlcNAc₂ oligosaccharide is transferred to a nascent polypeptide, it acts as a signal for protein folding quality control.[2] This process, known as the calnexin/calreticulin cycle, involves the sequential trimming of glucose and mannose residues.[9] The monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized by the lectin chaperones calnexin and calreticulin, which assist in proper protein folding.[2] Subsequent removal of the final glucose residue releases the glycoprotein. If the protein is correctly folded, it can exit the ER. If it remains misfolded, it is recognized by the enzyme UGGT, which re-glucosylates the glycan, allowing it to re-enter the calnexin/calreticulin cycle.[10] Persistent misfolding leads to the trimming of mannose residues by ER mannosidases, marking the glycoprotein for ER-associated degradation (ERAD).[11]

Mannose-6-Phosphate Pathway for Lysosomal Targeting

The targeting of most soluble lysosomal enzymes from the trans-Golgi network to the lysosome is dependent on the formation of mannose-6-phosphate (M6P) residues on their N-linked glycans.[12][13]

Biosynthesis of the M6P Recognition Marker

In the cis-Golgi, a two-step enzymatic reaction creates the M6P marker. First, UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) transfers GlcNAc-1-phosphate to specific mannose residues on the high-mannose N-glycans of lysosomal enzymes.[13][14] In the trans-Golgi, a second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (uncovering enzyme), removes the GlcNAc residue, exposing the M6P recognition site.[14]

M6P Receptor-Mediated Trafficking

The M6P-tagged lysosomal enzymes are recognized and bound by mannose-6-phosphate receptors (MPRs) in the trans-Golgi network at a pH of 6.5-6.7.[12] These enzyme-receptor complexes are then packaged into clathrin-coated vesicles and transported to the late endosomes.[14] The acidic environment of the late endosomes (pH ~6.0) causes the dissociation of the enzyme from the receptor.[12] The receptor is then recycled back to the Golgi, while the lysosomal enzyme is delivered to the lysosome. This pathway is crucial for cellular homeostasis and is exploited in enzyme replacement therapies (ERT) for lysosomal storage diseases.[12][15]

O-Linked Mannosylation and its Role in Disease

While less common than N-linked glycosylation, O-linked mannosylation, the attachment of mannose to serine or threonine residues, is a conserved post-translational modification critical for the function of certain proteins.[16][17] The biosynthesis of O-mannose glycans begins in the ER with the transfer of mannose from Dol-P-Man to the protein.[7]

A prominent example of a protein undergoing extensive O-mannosylation is α-dystroglycan.[16] Proper glycosylation of α-dystroglycan is essential for its interaction with extracellular matrix proteins, thereby linking the cytoskeleton to the extracellular matrix.[7] Defects in the enzymes involved in the O-mannosylation pathway lead to a group of congenital muscular dystrophies known as dystroglycanopathies.[7]

Mannose Receptors: Gatekeepers of the Immune System

Mannose receptors are a class of C-type lectin receptors expressed on the surface of macrophages and dendritic cells that recognize terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins.[18][19] This recognition plays a crucial role in both innate and adaptive immunity by mediating the phagocytosis of pathogens and the presentation of antigens.[20] The mannose receptor is a recycling receptor that internalizes its ligands into endosomes.[18] This function is also involved in the clearance of certain glycoproteins from the circulation.[19]

Experimental Protocols for Studying Mannosylation

A variety of experimental techniques are employed to investigate the role of mannose in glycoproteins.

Metabolic Labeling with Stable Isotopes

This technique allows for the tracing of mannose through metabolic pathways and its incorporation into glycoproteins.

Protocol: Metabolic Labeling with Stable Isotope-Labeled Monosaccharides

-

Cell Culture: Culture cells of interest in standard medium.

-

Labeling Medium Preparation: Prepare medium containing physiological concentrations of glucose (e.g., 5 mM) and a stable isotope-labeled mannose (e.g., 50 µM [4-¹³C]Man) or vice versa.[6]

-

Labeling: Replace the standard medium with the labeling medium and incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the labeled monosaccharide into glycoproteins.[6]

-

Glycoprotein Isolation: Harvest the cells, lyse them, and isolate total glycoproteins using methods such as protein precipitation or affinity chromatography.

-

Glycan Release and Hydrolysis: Release N-glycans from the isolated glycoproteins using an enzyme like PNGase F. Subsequently, hydrolyze the released glycans to their constituent monosaccharides.[6]

-

Derivatization and Analysis: Convert the monosaccharides into volatile derivatives (e.g., aldonitrile acetates).[6]

-

GC-MS Analysis: Analyze the derivatized monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment and quantify the contribution of the labeled precursor to the mannose content of the glycoproteins.[6]

Lectin Affinity Chromatography

This method is used to enrich for glycoproteins containing specific glycan structures, such as high-mannose glycans.

Protocol: Enrichment of Mannosylated Glycoproteins using Concanavalin A (ConA) Affinity Chromatography

-

Lectin Column Preparation: Pack a chromatography column with Concanavalin A (ConA) agarose (B213101) resin and equilibrate it with a binding buffer (e.g., HEPES- or TRIS-buffered saline, pH 7.5).[21]

-

Sample Preparation: Prepare a protein extract from cells or tissues of interest in the binding buffer.

-

Sample Loading: Apply the protein extract to the equilibrated ConA column and allow it to flow through by gravity.[21]

-

Washing: Wash the column extensively with the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[21]

-

Elution: Elute the bound glycoproteins using an elution buffer containing a competitive sugar, such as methyl α-D-mannopyranoside or a specifically formulated glycoprotein eluting solution.[21] Collect the fractions.

-

Analysis: Analyze the eluted fractions for the presence of the glycoprotein of interest by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycoproteins, including the identification of glycosylation sites and the composition of the attached glycans.

Protocol: Bottom-Up Glycoproteomics for O-Mannosylation Analysis

-

Sample Preparation: Isolate glycoproteins from cell lysates or secretomes, potentially using lectin affinity chromatography (e.g., with ConA).[22]

-

N-glycan Removal: Treat the glycoprotein sample with PNGase F to remove N-linked glycans, which can interfere with the analysis of O-linked glycans.[22]

-

Proteolytic Digestion: Digest the glycoproteins into smaller peptides using a protease such as trypsin.

-

Enrichment of O-glycopeptides: Enrich for O-mannosylated glycopeptides using a long ConA column.[22]

-

nLC-MS/MS Analysis: Analyze the enriched glycopeptides by nanoflow liquid chromatography-tandem mass spectrometry (nLC-MS/MS). Employ fragmentation methods such as Higher-energy C-trap dissociation (HCD) and Electron-transfer dissociation (ETD) to obtain sequence information for both the peptide backbone and the attached glycan.[22]

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the O-mannosylated peptides and determine the sites of glycosylation.

Conclusion and Future Perspectives

β-D-Mannopyranose is a central player in a wide array of fundamental biological processes. Its roles extend from being a structural building block of glycoproteins to acting as a critical signaling molecule that governs protein quality control and subcellular trafficking. The intricate pathways involving mannose underscore the complexity and precision of cellular regulation. For researchers and professionals in drug development, a deep understanding of mannosylation is essential. Targeting the enzymes involved in mannose metabolism and glycan processing offers potential therapeutic avenues for a range of diseases, from genetic disorders like CDGs to cancer and infectious diseases. Future research will likely focus on elucidating the full "manno-proteome," understanding the dynamic regulation of mannosylation in response to cellular stress and signaling, and developing more specific modulators of mannose-dependent pathways for therapeutic intervention.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benchchem.com [benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 5. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein N-glycosylation, protein folding, and protein quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Synthesis of Glycoproteins bearing High-mannose type N-glycan as Probes for the Study of the Substrate Recognition of Folding Sensor Enzyme UGGT [jstage.jst.go.jp]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 13. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O-mannosylation: The other glycan player of ER quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mannose receptor - Wikipedia [en.wikipedia.org]

- 20. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. vectorlabs.com [vectorlabs.com]

- 22. pnas.org [pnas.org]

The Anomeric Effect and the Conformational Stability of β-D-Mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anomeric effect and its influence on the conformational stability of β-D-mannopyranose. This document details the underlying stereoelectronic principles, summarizes quantitative experimental and computational data, and provides detailed protocols for the analysis of anomeric ratios and conformational energies.

Introduction to the Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a cyclic hemiacetal or glycoside to adopt an axial orientation, despite the expected steric hindrance. This effect is a departure from simple steric considerations and is crucial for understanding the structure, stability, and reactivity of carbohydrates. The primary driving force behind the anomeric effect is the stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond. This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a condition met in the axial conformation.

In the context of D-mannopyranose, the anomeric effect plays a significant role in determining the equilibrium between its α and β anomers. Contrary to what steric hindrance alone would suggest, the α-anomer of D-mannose, where the C1 hydroxyl group is axial, is often found to be more stable in aqueous solution than the β-anomer with its equatorial hydroxyl group. This is a classic manifestation of the anomeric effect, compounded by the stereochemistry at the C2 position.

Conformational Stability of β-D-Mannopyranose

The stability of the β-D-mannopyranose anomer is a balance of several competing factors, including the anomeric effect, steric interactions, and solvent effects. While the anomeric effect favors the axial α-anomer, the equatorial orientation of the hydroxyl group in the β-anomer minimizes 1,3-diaxial steric strain.

Quantitative Analysis of Anomeric Equilibrium

The relative stability of the α and β anomers of D-mannopyranose can be quantified by determining their equilibrium ratio in solution. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric ratio is solvent-dependent, reflecting the influence of the medium on the strength of the anomeric effect.

Table 1: Anomeric Equilibrium of D-Mannopyranose in Aqueous Solution

| Anomer | Anomeric Ratio (%) | Free Energy Difference (ΔG°) (kcal/mol) |

| α-D-Mannopyranose | ~67% | Favored by 0.34–0.45 |

| β-D-Mannopyranose | ~33% |

Note: The free energy difference is calculated from the equilibrium constant (K_eq = [α]/[β]) using the equation ΔG° = -RTln(K_eq). The α-anomer is the more stable anomer in an aqueous solution.

Experimental Determination of Anomeric Stability

Detailed Protocol for ¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy is a powerful technique for the quantitative determination of the anomeric ratio of D-mannopyranose in solution. The anomeric protons of the α and β anomers have distinct chemical shifts, allowing for their integration and the calculation of their relative populations.

Materials:

-

D-Mannose sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard (optional, for absolute quantification)

-

NMR spectrometer (≥400 MHz recommended)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of D-mannose and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Key Acquisition Parameters for Quantification:

-

Pulse Angle: Use a 30° or 45° pulse angle to ensure uniform excitation across the spectrum.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for full relaxation of all protons between scans. This is critical for accurate integration. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the anomeric protons is recommended. A typical starting point is a delay of 20-30 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the anomeric signals).

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired FID.

-

Perform phase correction and baseline correction.

-

Identify the signals corresponding to the anomeric protons of the α- and β-D-mannopyranose. In D₂O, the α-anomeric proton typically appears at a lower field (further downfield) than the β-anomeric proton.

-

Integrate the anomeric proton signals.

-

Calculate the anomeric ratio by comparing the integral values: % α-anomer = (Integral of α-anomeric proton) / (Integral of α-anomeric proton + Integral of β-anomeric proton) * 100 % β-anomer = (Integral of β-anomeric proton) / (Integral of α-anomeric proton + Integral of β-anomeric proton) * 100

-

Computational Investigation of Anomeric Stability

Computational chemistry provides valuable insights into the energetic factors governing the stability of D-mannopyranose anomers. Density Functional Theory (DFT) calculations are commonly employed for geometry optimization and energy calculations, while Natural Bond Orbital (NBO) analysis can be used to dissect the electronic interactions contributing to the anomeric effect.

Protocol for DFT and NBO Analysis

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Preparation:

-

Build the initial 3D structures of α-D-mannopyranose and β-D-mannopyranose in their chair conformations (⁴C₁).

-

-

Geometry Optimization and Energy Calculation (DFT):

-

Perform a geometry optimization for each anomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the desired solvent environment.

-

The output will provide the optimized geometries and the electronic energies of each anomer.

-

Calculate the relative energy difference between the anomers.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis on the optimized structures.

-

This analysis will provide information about the hyperconjugative interactions.

-

Specifically, examine the second-order perturbation theory analysis of the Fock matrix to identify and quantify the stabilization energy (E(2)) of the n(O5) -> σ*(C1-O1) interaction in both anomers. A larger E(2) value for this interaction in the α-anomer is indicative of a stronger anomeric effect.

-

Table 2: Representative Computational Data for D-Mannopyranose (in vacuo)

| Conformer | Relative Electronic Energy (kcal/mol) | Key NBO Interaction (n(O5) -> σ*(C1-O1)) E(2) (kcal/mol) |

| α-D-Mannopyranose (⁴C₁) | 0.00 | ~5-7 |

| β-D-Mannopyranose (⁴C₁) | ~0.2-0.5 | ~1-2 |

Note: These are representative values and can vary depending on the level of theory and basis set used. The key trend is the significantly larger stabilization energy from the anomeric hyperconjugation in the α-anomer.

Visualizing Key Concepts and Workflows

Conformational Equilibrium of D-Mannopyranose

The following diagram illustrates the equilibrium between the chair conformations of α- and β-D-mannopyranose, highlighting the key structural features and the influence of the anomeric effect.

Caption: Conformational equilibrium of D-Mannopyranose.

Experimental and Computational Workflow

This diagram outlines the logical workflow for the integrated experimental and computational investigation of the anomeric stability of β-D-mannopyranose.

Caption: Workflow for anomeric stability analysis.

Conclusion

The conformational stability of β-D-mannopyranose is a nuanced interplay of stereoelectronic and steric factors, significantly influenced by the surrounding solvent environment. While steric considerations favor the equatorial β-anomer, the anomeric effect provides substantial stabilization to the axial α-anomer, often making it the predominant species in solution. A thorough understanding of these principles, supported by robust experimental and computational methodologies as detailed in this guide, is paramount for researchers in medicinal chemistry and drug development, where carbohydrate conformation directly impacts molecular recognition and biological activity.

Conformational analysis of the beta-D-Mannopyranose ring

An In-Depth Technical Guide to the Conformational Analysis of the beta-D-Mannopyranose Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional structure of carbohydrates is fundamental to their biological function, influencing molecular recognition, enzymatic processing, and physicochemical properties. This compound, a C-2 epimer of glucose, is a key monosaccharide unit in numerous glycoproteins and bacterial polysaccharides. Its conformational landscape dictates how it is presented and recognized by proteins such as lectins and enzymes like mannosidases. A thorough understanding of its conformational preferences is therefore critical in glycobiology and the development of carbohydrate-based therapeutics. This guide provides a comprehensive analysis of the conformational behavior of the this compound ring, detailing its stable conformers, the energetic landscape, and the primary experimental and computational methodologies used for its characterization.

Conformational Landscape of this compound

The six-membered pyranose ring is not planar and adopts several non-planar conformations to minimize torsional and steric strain. The most significant of these are the chair, boat, and skew-boat forms.

Chair Conformations: The Dominant Species

Like cyclohexane, the pyranose ring predominantly exists in two chair conformations, designated as ⁴C₁ and ¹C₄.[1] In these conformations, substituents on the ring occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

⁴C₁ Conformation: This is the most stable and populated conformation for this compound. In this arrangement, the bulky hydroxymethyl group (-CH₂OH) at C5 is in the sterically favorable equatorial position. The hydroxyl groups are arranged as follows: C1-OH (equatorial), C2-OH (axial), C3-OH (equatorial), and C4-OH (equatorial). The axial hydroxyl group at the C2 position is a defining feature of mannose.

-

¹C₄ Conformation: This is a higher-energy chair conformation where the ring has been "flipped".[1] In the ¹C₄ form, the C5-hydroxymethyl group is forced into a sterically hindered axial position, as are most of the hydroxyl groups. This leads to significant 1,3-diaxial interactions, which are repulsive van der Waals forces that destabilize the conformer.[1] Consequently, the ¹C₄ conformation is significantly less populated in solution.

The stability of these conformers is also influenced by stereoelectronic factors, most notably the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, despite potential steric hindrance. For this compound, the anomeric hydroxyl group is equatorial in the stable ⁴C₁ chair, which is contrary to the preference dictated by the anomeric effect but is overridden by steric considerations.

Boat and Skew-Boat Conformations

Other conformations, such as the boat and skew-boat, are also possible but are generally much higher in energy and act as transition states between chair and other forms.[2][3] The classical boat conformation suffers from significant steric strain between the "flagpole" hydrogens (or in this case, hydroxyl groups) and torsional strain from eclipsed bonds.[3][4] The skew-boat is a slightly more stable, twisted version of the boat form.[2] While not significantly populated at equilibrium, these conformations can be important in enzymatic reactions where the pyranose ring may be distorted to facilitate catalysis.[5][6]

Quantitative Conformational Analysis

The relative populations of different conformers are determined by their free energy differences. These energies can be estimated using computational methods and are summarized below.

Relative Energies of Conformations

The following table summarizes the relative energies of various this compound conformations as determined by Density Functional Theory (DFT) calculations. The ⁴C₁ chair is used as the energetic reference (0.0 kcal/mol).

| Conformation | Relative Energy (kcal/mol) | Stability |

| ⁴C₁ Chair | 0.0 | Most Stable |

| ¹C₄ Chair | ~5-10 | Less Stable |

| Boat (B) | ~6-7 | Unstable |

| Skew-Boat (S) | ~5-6 | Unstable |

Note: Energy values are approximate and can vary based on the computational method and solvent model used. Data is synthesized from studies on pyranose conformations.[2][3][7]

Key NMR Parameters for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying carbohydrate conformations in solution.[8] Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[9]

| Coupled Protons | Dihedral Angle (approx.) | Typical ³JHH (Hz) in ⁴C₁ Chair | Relationship |

| H1-H2 | ~180° | 8-10 | axial-axial |

| H2-H3 | ~60° | 2-4 | axial-equatorial |

| H3-H4 | ~180° | 8-10 | axial-axial |

| H4-H5 | ~180° | 8-10 | axial-axial |

Note: The axial-equatorial coupling for H1-H2 in this compound is small (~1-2 Hz), consistent with its ~60° dihedral angle in the ⁴C₁ chair. The values in the table represent typical ranges for pyranose rings.[9][10]

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: The carbohydrate sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O). For observing hydroxyl protons, which can provide additional structural information, a solvent mixture like 9:1 H₂O/D₂O or DMSO-d₆ is used.[11]

-

1D ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. This provides initial information on the anomeric configuration (α vs. β) and an estimate of the ring conformation through analysis of the ³JHH coupling constants.[8]

-

2D NMR Experiments: To resolve spectral overlap and unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed.[12]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (e.g., H1-H2, H2-H3), allowing for the tracing of the proton connectivity around the ring.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system, which is useful for identifying all protons belonging to a single monosaccharide residue.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of the ¹³C spectrum.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for determining linkages in oligosaccharides.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. Strong NOEs between H1, H3, and H5 are characteristic of an axial-axial relationship and support the assignment of a chair conformation.

-

-

Data Analysis: Coupling constants are measured from high-resolution 1D or 2D spectra. These values are then used in Karplus-type equations to calculate dihedral angles, which define the ring's pucker and overall conformation.[9][13]

Computational Chemistry

Computational methods are invaluable for exploring the conformational energy landscape and interpreting experimental data.

Methodology:

-

Structure Building: An initial 3D structure of this compound (e.g., in the ⁴C₁ chair conformation) is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers (chairs, boats, skews).

-

Geometry Optimization and Energy Calculation (DFT): The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[14][15] This provides the relative stabilities of the different conformations in the gas phase.

-

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior in solution, MD simulations are performed.[16][17] The carbohydrate is placed in a simulation box with explicit solvent molecules (e.g., water). The system's evolution over time (nanoseconds to microseconds) is simulated, providing an ensemble of conformations that represents the molecule's behavior in solution.

-

Analysis: The MD trajectory is analyzed to determine the populations of different conformers, hydrogen bonding patterns, and to calculate theoretical NMR parameters (like J-couplings) which can be directly compared with experimental data for validation.[18]

Visualizations

Conformational Equilibrium of this compound

Note: The DOT script above is a template. A placeholder image URL is used. In a real application, you would replace this with a URL to an image of the chair conformations.

Caption: Conformational equilibrium of this compound.

Experimental Workflow for Conformational Analysis

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ochem.as.uky.edu [ochem.as.uky.edu]

- 5. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases. | Semantic Scholar [semanticscholar.org]

- 7. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 17. Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water | Springer Nature Experiments [experiments.springernature.com]

- 18. Molecular Dynamics Simulations of Glycoproteins using CHARMM - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Sweet Stereoisomers: A Technical History of D-Mannose and its Epimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discoveries and experimental evolution that defined our understanding of D-mannose and its isomers. From the foundational work of Emil Fischer to modern analytical techniques, this document provides a comprehensive overview of the history, stereochemistry, and classical synthesis and degradation protocols that have shaped the field of carbohydrate chemistry.

The Dawn of Sugar Stereochemistry: Fischer's Groundbreaking Work

The late 19th century marked a turning point in organic chemistry, largely driven by the pioneering work of German chemist Emil Fischer. His investigations into the structure of monosaccharides laid the groundwork for our modern understanding of stereoisomerism. At the heart of this revolution was the elucidation of the structures of D-glucose and its close relative, D-mannose.

Fischer's research established that D-mannose is the C-2 epimer of D-glucose, meaning they differ only in the stereochemical arrangement at the second carbon atom.[1][2] This subtle difference in three-dimensional structure results in distinct physical and biological properties. Fischer's realization of this epimeric relationship was a monumental step in carbohydrate chemistry.[3] He demonstrated that both D-glucose and D-mannose, when reacted with phenylhydrazine, form the identical osazone, indicating that the stereochemistry from C-3 to C-6 is the same for both sugars.[4]

The ability to interrelate these sugars was made possible by the development of key synthetic and degradative methods, most notably the Kiliani-Fischer synthesis for chain elongation and the Wohl degradation for chain shortening. These techniques allowed for the systematic determination of the stereochemical configuration of the aldose family of sugars.

Physical and Chemical Properties of D-Mannose and its Key Isomers

The subtle stereochemical differences among D-mannose and its isomers, such as D-glucose, D-galactose (a C-4 epimer of D-glucose), and D-talose (a C-2 epimer of D-galactose), are reflected in their distinct physical properties.[5][6] These properties were crucial for their initial isolation and characterization by early chemists.

| Property | D-Mannose | D-Glucose | D-Galactose | D-Talose |

| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 180.16 |

| Melting Point (°C) | ~132 | 146 (α-anomer), 150 (β-anomer) | 168-170 | 136-138 |

| Specific Rotation ([α]D) | +14.2° | +52.7° (equilibrium) | +80.2° (equilibrium) | +19.7° |

Note: Specific rotation values can vary with conditions and the anomeric form.

Classical Experimental Protocols: Building and Breaking Sugars

The following sections detail the classical methodologies that were instrumental in the discovery and characterization of D-mannose and its isomers.

The Kiliani-Fischer Synthesis: Ascending the Aldose Ladder

The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom.[7] This process was famously used to convert D-arabinose into a mixture of its two C-2 epimers, D-glucose and D-mannose, providing strong evidence for their structural relationship.[8]

-

Cyanohydrin Formation:

-

Dissolve D-arabinose in water and add an aqueous solution of sodium cyanide (NaCN).

-

The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-arabinose, forming a mixture of two diastereomeric cyanohydrins (D-glucononitrile and D-mannononitrile).[7]

-

-

Hydrolysis to Aldonic Acids:

-

The cyanohydrin mixture is then heated in water, which hydrolyzes the nitrile group to a carboxylic acid.

-

This results in the formation of a mixture of D-gluconic acid and D-mannonic acid.

-

-

Lactone Formation and Separation:

-

Upon acidification, the aldonic acids readily form their more stable five-membered lactones (γ-lactones): D-gluconolactone and D-mannonolactone.

-

Historically, the separation of these diastereomeric lactones was a significant challenge before the advent of chromatography. Early chemists relied on tedious methods such as fractional crystallization. This process involves the repeated dissolution and crystallization of the mixture in a suitable solvent. Due to slight differences in solubility, one diastereomer will preferentially crystallize, allowing for its separation.

-

-

Reduction to Aldoses:

-

The separated lactones are then reduced to their corresponding aldoses.

-

A common reducing agent used in the classical procedure is a sodium amalgam (sodium dissolved in mercury) in a slightly acidic aqueous solution.[8]

-

Reduction of D-gluconolactone yields D-glucose, and reduction of D-mannonolactone yields D-mannose.

-

The Wohl Degradation: Descending the Aldose Ladder

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon atom, effectively the reverse of the Kiliani-Fischer synthesis.[3][9] This was a crucial tool for relating the stereochemistry of larger sugars to smaller, known sugars.

-

Oxime Formation:

-

D-glucose is reacted with hydroxylamine (B1172632) (NH₂OH) to form glucose oxime.

-

-

Dehydration and Acetylation:

-

The oxime is then treated with acetic anhydride (B1165640) and sodium acetate (B1210297). This step dehydrates the oxime to a nitrile (cyanohydrin) and acetylates all the hydroxyl groups, forming pentaacetyl-D-glucononitrile.[9]

-

-

Elimination and Deacetylation:

-

The acetylated cyanohydrin is then treated with a basic solution, such as sodium methoxide (B1231860) in methanol.

-

This induces the elimination of hydrogen cyanide and the removal of the acetate protecting groups, resulting in the formation of the next lower aldose, D-arabinose.

-

Visualizing the Stereochemistry and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the key structures and processes described in this guide.

Caption: Fischer projections of D-Glucose and its C-2 epimer, D-Mannose.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-talose-1-13C | C6H12O6 | CID 12305811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Talose - Wikipedia [en.wikipedia.org]

- 6. Galactose - Wikipedia [en.wikipedia.org]

- 7. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Galactose | C6H12O6 | CID 6036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

A Technical Guide to the Isolation and Purification of Beta-D-Mannopyranose from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Mannopyranose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with significant potential in the pharmaceutical and nutraceutical industries. Its role in immune modulation, particularly in the prevention of certain bacterial infections and its anti-inflammatory properties, has garnered increasing interest. This technical guide provides a comprehensive overview of the methodologies for isolating and purifying this compound from various natural sources. It details experimental protocols for extraction, hydrolysis, and purification, presents quantitative data for comparison, and illustrates key experimental workflows and a significant biological signaling pathway involving this monosaccharide.

Introduction

D-mannose (B1359870) is a key component of various polysaccharides in plants and is also found in some fruits and human cells where it participates in immune regulation.[1] Its unique physiological benefits and applications in the food and pharmaceutical sectors have driven the development of efficient extraction and purification methods.[1] This document outlines the primary natural sources and the prevalent chemical and enzymatic methods for obtaining high-purity this compound.

Natural Sources of this compound

This compound is predominantly found in the form of mannans, glucomannans, and galactomannans in various plant biomass.[1] Key natural sources include:

-

Palm Kernel: A promising bioresource for fermentable sugar extraction.[2]

-

Acai Berry Seeds: The mannan (B1593421) content in mature seeds can be as high as 50% of the total dry weight.[1]

-

Spent Coffee Grounds (SCG): Rich in cellulose (B213188) and hemicellulose, with mannose content reported at 46.8%.[1]

-

Konjac Flour: The main polysaccharide is glucomannan, a polymer of glucose and mannose.[1]

-

Ivory Nut: A traditional source for mannose extraction.[3]

-

Softwoods and other plant sources: Mannan is an important polysaccharide in these materials.[4]

-

Yeast Cell Walls: Saccharomyces cerevisiae is a source of mannoproteins.[5]

Isolation and Purification Methodologies

The isolation of this compound from its polymeric forms (mannans) involves two main stages: hydrolysis to release the monosaccharide, followed by purification to remove impurities.

Hydrolysis of Mannans

Acid hydrolysis is a common method for breaking down mannans into their constituent monosaccharides.

Experimental Protocol: Acid Hydrolysis of Palm Kernel [6][7]

-

Sample Preparation: Weigh a desired amount of dried and ground palm kernel.

-

Acid Treatment: Add sulfuric acid (e.g., a concentration suitable for hydrolysis) to the palm kernel sample at a specific solid-to-liquid ratio.

-

Hydrolysis: Heat the mixture at 100°C for a defined period to facilitate the breakdown of mannans.

-

Neutralization: After hydrolysis, cool the solution and neutralize it with a suitable base (e.g., calcium carbonate) to precipitate the acid as a salt.

-

Filtration: Filter the mixture to remove the precipitate and other insoluble materials, yielding a crude mannose solution.

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts.[1] The key enzymes involved are β-mannanase and β-mannosidase.[1][4]

Experimental Protocol: Enzymatic Hydrolysis of Acai Berry Mannan [1]

-

Pre-treatment: The remaining mannan in acai berry seeds after initial extraction can be subjected to enzymatic hydrolysis.

-

Enzyme Addition: Add a solution containing β-mannanase and/or β-mannosidase to the pre-treated mannan slurry. The specific enzyme concentration and buffer conditions (pH, temperature) should be optimized for the chosen enzyme.

-

Incubation: Incubate the mixture under optimal conditions (e.g., specific temperature and pH) for a sufficient duration to achieve maximum hydrolysis.

-

Enzyme Deactivation: After the desired level of hydrolysis is reached, deactivate the enzymes by heating the solution (e.g., boiling for 10 minutes).

-

Clarification: Centrifuge or filter the hydrolysate to remove any remaining solids.

Purification Techniques

Following hydrolysis, the crude mannose solution contains various impurities, including other monosaccharides, salts, and colored compounds.[3] A multi-step purification process is typically required to achieve high-purity this compound.

Experimental Protocol: Activated Carbon Treatment [3]

-

Preparation: To the crude mannose solution, add activated carbon (e.g., 5 g per 100 g of crude mannose). A few drops of acetic acid can also be added.[3]

-

Heating: Gently boil the solution to facilitate the adsorption of colored impurities onto the activated carbon.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.[3]

Experimental Protocol: Ion-Exchange Chromatography [6][7]

-

Resin Selection: Use a combination of cation and anion exchange resins to remove inorganic salts.

-

Column Preparation: Pack the resins into separate columns and equilibrate them with deionized water.

-

Sample Loading: Pass the decolorized mannose solution through the cation exchange column first to remove cations, followed by the anion exchange column to remove anions.

-

Elution: Elute the desalted mannose solution with deionized water.

-

Regeneration: Regenerate the ion-exchange resins according to the manufacturer's instructions.

For achieving the highest purity, especially on an industrial scale, advanced chromatographic techniques are employed.

-

Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic method that is highly effective for separating sugar epimers like D-mannose and D-glucose, capable of achieving purities exceeding 99%.[3]

-

High-Performance Liquid Chromatography (HPLC): A reliable analytical and preparative method for assessing and achieving high purity. Anion-exchange columns are often used for resolving closely related sugars.[3]

Crystallization is the final step to obtain solid, high-purity this compound.

Experimental Protocol: Recrystallization from Water/Ethanol [3]

-

Concentration: Concentrate the purified mannose solution under reduced pressure to a thick syrup.

-

Antisolvent Addition: Slowly add an antisolvent, such as ethanol, to the concentrated syrup while stirring. The solution will become cloudy, indicating the initiation of precipitation.

-

Seeding: To promote the formation of the desired crystal form (α-D-mannose), seed the solution with a few pure crystals.

-

Cooling and Maturation: Allow the solution to cool slowly and undisturbed to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold antisolvent, and dry them under vacuum.

Data Presentation

The following tables summarize quantitative data from various studies on the isolation and purification of this compound.

Table 1: Yield of D-Mannose from Various Natural Sources and Hydrolysis Methods

| Natural Source | Hydrolysis Method | D-Mannose Yield/Concentration | Reference |

| Acai Berry Seeds | 3% Sulfuric Acid (121°C, 60 min) | 41 g/L (approx. 30% yield) | [1] |

| Acai Berry Seeds | Enzymatic Hydrolysis (of remaining mannan) | 146.3 g/L (96.8% yield) | [1] |

| Spent Coffee Grounds | Sulfuric Acid (163°C, 45 min) | 77.4% hydrolysis efficiency of mannan | [1] |

| Palm Kernel | Sulfuric Acid followed by Enzymatic Hydrolysis | 48.4% total yield (based on palm kernel weight) | [6][7] |

| Ivory-nut Shavings | Chemical Synthesis & Recrystallization | Approx. 35% | [3] |

Table 2: Purity and Recovery of D-Mannose using Different Purification Techniques

| Purification Technique | Starting Material | Purity Achieved | Recovery | Reference |

| Simulated Moving Bed (SMB) Chromatography | Raw Sugar Juice (~90% pure) | >99% | >99% recovery of sugar from feed | [3] |

| Recrystallization (Aqueous Ethanol) | Crude Hydrolysate | 99.3% - 99.6% | 51.8% - 55.8% | [3] |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.

Biological Signaling Pathway

D-mannose has been shown to exert immunomodulatory effects by inducing the generation of regulatory T cells (Tregs). This process is mediated through the activation of the TGF-β signaling pathway.

Conclusion

The isolation and purification of this compound from natural sources is a multi-step process that can be tailored based on the starting material and desired purity. While acid hydrolysis is a straightforward method, enzymatic hydrolysis often provides higher yields and specificity. A combination of purification techniques, including decolorization, desalination, and advanced chromatography, is necessary to achieve high-purity D-mannose suitable for pharmaceutical applications. The immunomodulatory properties of D-mannose, particularly its ability to induce regulatory T cells, highlight its potential as a therapeutic agent, warranting further research and development in this area.

References

- 1. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pnas.org [pnas.org]

- 4. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mannose receptor - Wikipedia [en.wikipedia.org]

- 7. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Art of the 1,2-cis-Glycosidic Bond: Application Notes on the Chemical Synthesis of β-D-Mannopyranosides

Introduction

The synthesis of β-D-mannopyranosides, characterized by a 1,2-cis-glycosidic linkage, represents a formidable challenge in carbohydrate chemistry. The inherent thermodynamic and kinetic preference for the formation of the α-anomer (1,2-trans) necessitates the development of sophisticated synthetic strategies. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key chemical methods for the stereoselective synthesis of β-D-mannopyranosides. Detailed experimental protocols for prominent methods are provided, along with quantitative data to facilitate comparison and selection of the most suitable approach for a given synthetic target.

The Challenge of β-Mannosylation

The primary hurdles in β-mannosylation stem from two main factors: the anomeric effect, which favors the formation of the thermodynamically more stable α-glycoside, and the steric hindrance posed by the axial C2-substituent on the mannosyl donor, which shields the β-face from nucleophilic attack. Overcoming these challenges has led to the development of a diverse array of synthetic methodologies, broadly categorized as direct and indirect methods.

Key Synthetic Strategies

Several powerful strategies have emerged to address the challenge of β-mannosylation. These include direct glycosylation methods that favor the formation of the β-anomer and indirect methods that establish the β-linkage through a series of transformations.

Direct β-Mannosylation Methods

Direct methods aim to form the β-mannosidic bond in a single step from a mannosyl donor and an acceptor.

-

The Crich Sulfoxide (B87167) Method: This seminal approach, developed by David Crich and his coworkers, utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide donor.[1] Pre-activation of the donor with triflic anhydride (B1165640) (Tf₂O) at low temperature in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) is crucial for high β-selectivity.[2][3] This method is effective for a range of acceptors, including primary, secondary, and tertiary alcohols.[2]

-

Bis-Thiourea Catalysis: This organocatalytic approach employs a chiral bis-thiourea catalyst to promote the β-mannosylation of 2,3-acetonide-protected mannosyl phosphate (B84403) donors.[4] The method is notable for its operational simplicity, mild reaction conditions, and high β-selectivity with a broad scope of acceptors, including complex natural products.[1][5]

-

2,6-Lactone-Bridged Donors: The introduction of a 2,6-lactone bridge in the mannosyl donor can favor an Sₙ2-like mechanism, leading to the formation of the β-glycoside with stereoinversion.[2][6]

-

Anomeric O-Alkylation: This method involves the direct alkylation of the anomeric hydroxyl group of a mannose derivative with an electrophile in the presence of a base like cesium carbonate, leading to the formation of the β-mannoside.[7][8]

Indirect β-Mannosylation Methods

Indirect methods circumvent the direct formation of the challenging 1,2-cis linkage by employing multi-step strategies.

-

Intramolecular Aglycone Delivery (IAD): In this elegant strategy, the glycosyl acceptor is first tethered to the mannosyl donor, typically at the C2 position.[9][10][11] Subsequent activation of the anomeric center leads to an intramolecular glycosylation event, where the tethered acceptor is delivered to the β-face of the donor, ensuring the formation of the 1,2-cis linkage.[5][12] Various tethers, such as p-methoxybenzyl (PMB) ethers and silicon-based linkers, have been successfully employed.[5][13]

-

C2-Epimerization of β-Glucosides: This approach leverages the ease of synthesis of 1,2-trans-β-glucosides. A β-glucoside is first synthesized and then subjected to an oxidation-reduction sequence at the C2 position to invert the stereochemistry, yielding the desired β-mannoside.[14][15] Alternatively, an intramolecular Sₙ2 reaction at C2 can achieve the same transformation.[16]

Quantitative Data Summary

The following tables summarize the quantitative data for selected β-mannosylation methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Bis-Thiourea-Catalyzed β-Mannosylation of Various Acceptors [5]

| Entry | Acceptor | Donor | Yield (%) | α:β Ratio |

| 1 | Methanol (B129727) | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 95 | 1:24 |

| 2 | Benzyl alcohol | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 92 | 1:32 |

| 3 | Isopropanol | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 85 | 1:24 |

| 4 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 81 | 1:19 |

| 5 | (-)-Menthol | 2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate | 88 | 1:24 |

Table 2: Crich β-Mannosylation with Various Acceptors [2][3]

| Entry | Donor | Acceptor | Yield (%) | α:β Ratio |

| 1 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Methanol | 88 | >9:1 β |

| 2 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Cyclohexanol (B46403) | 90 | >9:1 β |

| 3 | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | 1-Adamantanol | 85 | >9:1 β |

Table 3: Intramolecular Aglycone Delivery (IAD) for Disaccharide Synthesis [5]

| Entry | Donor | Acceptor | Yield (%) | Stereoselectivity |

| 1 | 2-O-(p-Methoxybenzyl)-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 85 | β-only |

| 2 | 2-O-(p-Methoxybenzyl)-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 78 | β-only |

Experimental Protocols

Protocol 1: Bis-Thiourea-Catalyzed β-Mannosylation

This protocol describes the synthesis of methyl 2,3:4,6-di-O-isopropylidene-β-D-mannopyranoside.

Materials:

-

2,3:4,6-Di-O-isopropylidene-α-D-mannopyranosyl diphenyl phosphate (Donor)

-

Methanol (Acceptor)

-

Bis-thiourea catalyst

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å), activated

-

Trifluoromethanesulfonic acid (TfOH)

-

Triethylamine (B128534) (Et₃N)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried flask containing activated 4 Å molecular sieves are added the mannosyl donor (1.0 equiv) and the bis-thiourea catalyst (0.1 equiv) in anhydrous DCM.

-

The mixture is stirred at room temperature for 30 minutes.

-

The flask is cooled to -78 °C, and methanol (1.2 equiv) is added dropwise.

-

Trifluoromethanesulfonic acid (0.1 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of triethylamine and allowed to warm to room temperature.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the desired β-mannopyranoside.

Protocol 2: Crich β-Mannosylation using the Sulfoxide Method

This protocol outlines the synthesis of cyclohexyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-mannopyranoside.

Materials:

-

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide (Donor)

-

Cyclohexanol (Acceptor)

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

-

Triflic anhydride (Tf₂O)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å), activated

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure:

-

A solution of the mannosyl sulfoxide donor (1.0 equiv) and DTBMP (1.1 equiv) in anhydrous DCM is stirred over activated 4 Å molecular sieves at -78 °C.

-

Triflic anhydride (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C (pre-activation).

-

A solution of cyclohexanol (1.5 equiv) in anhydrous DCM is added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with triethylamine, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by flash chromatography on silica gel to yield the pure β-mannopyranoside.

Protocol 3: Intramolecular Aglycone Delivery (IAD) via a PMB Ether Linker

This protocol details the synthesis of a disaccharide with a β-mannosidic linkage.

Step 1: Tethering of the Acceptor

-

To a solution of the 2-O-(p-methoxybenzyl) mannosyl donor (1.0 equiv) and the acceptor alcohol (1.2 equiv) in anhydrous DCM are added activated 4 Å molecular sieves.

-

The mixture is stirred at room temperature for 30 minutes.

-